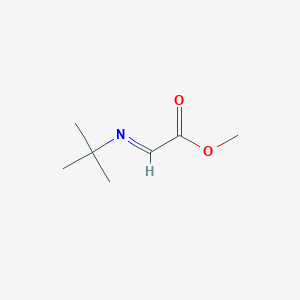![molecular formula C8H13NS B14314816 2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile CAS No. 116233-35-3](/img/structure/B14314816.png)
2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile is an organic compound with a unique structure that includes a nitrile group and a tert-butylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile typically involves the reaction of tert-butylthiol with an appropriate alkylating agent, followed by the introduction of the nitrile group. One common method involves the use of tert-butylthiol and an alkyl halide in the presence of a base to form the tert-butylsulfanyl intermediate. This intermediate is then reacted with a nitrile-containing compound under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitrile group can form hydrogen bonds or coordinate with metal ions, while the tert-butylsulfanyl group can participate in redox reactions or act as a leaving group in substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butylthiol: Contains a similar tert-butylsulfanyl group but lacks the nitrile functionality.
2-Methyl-2-propanethiol: Similar structure but with a different alkyl group.
tert-Butylsulfonyl compounds: Contain a sulfonyl group instead of a sulfanyl group.
Uniqueness
2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile is unique due to the combination of its tert-butylsulfanyl and nitrile groups, which confer distinct chemical reactivity and potential applications. The presence of both functional groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in organic synthesis and other fields.
Propriétés
Numéro CAS |
116233-35-3 |
|---|---|
Formule moléculaire |
C8H13NS |
Poids moléculaire |
155.26 g/mol |
Nom IUPAC |
2-(tert-butylsulfanylmethyl)prop-2-enenitrile |
InChI |
InChI=1S/C8H13NS/c1-7(5-9)6-10-8(2,3)4/h1,6H2,2-4H3 |
Clé InChI |
GFLZUQMZRKYNOL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SCC(=C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


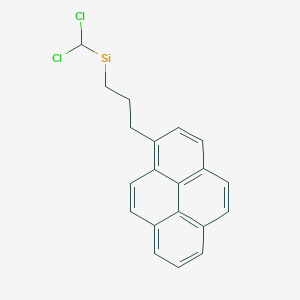

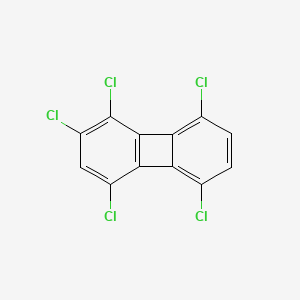
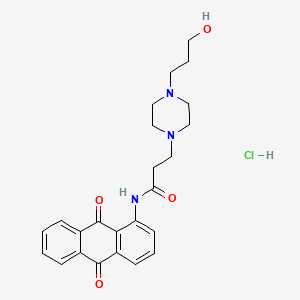


![Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester](/img/structure/B14314781.png)
![4-Azaspiro[3.3]heptan-4-ium](/img/structure/B14314783.png)

![2,3-Dimethylpyrido[1,2-a]indole-1,4-dione](/img/structure/B14314796.png)
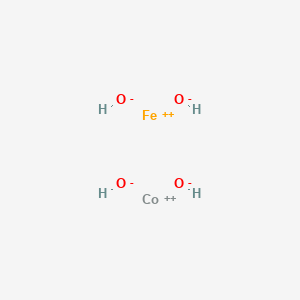
![4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14314800.png)
![2-Methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14314803.png)
